Decylamine
Overview
Description
Synthesis Analysis
Decylamine can be synthesized through various methods, including the reduction of nitriles, the amination of alcohols, and the reductive amination of aldehydes and ketones. A novel approach involves the palladium-catalyzed decarboxylative synthesis of arylamines, showcasing the versatility in accessing structurally diverse amines (Dai et al., 2016). Additionally, the iron-catalyzed direct amination of benzyl alcohols presents a sustainable methodology for synthesizing benzylamines, including decylamine derivatives (Yan et al., 2016).
Molecular Structure Analysis
The molecular structure of decylamine is characterized by its linear alkyl chain and terminal amine group. This structure influences its solubility, reactivity, and interaction with other molecules. The structural analysis and properties of similar arylamine molecules have been extensively studied, offering insights into the electronic and spatial configuration of amines (Manifar & Rohani, 2008).
Chemical Reactions and Properties
Decylamine participates in various chemical reactions, including acylation, alkylation, and reactions with carbon disulfide to form dithiocarbamates. Its chemical properties are significant in synthesizing complex organic molecules. For example, the synthesis of di(hetero)arylamines from nitrosoarenes and boronic acids represents a general, mild, and transition-metal-free coupling process that could be applicable to decylamine derivatives (Roscales & Csákÿ, 2018).
Physical Properties Analysis
Decylamine's physical properties, such as boiling point, melting point, and solubility in various solvents, are crucial for its application in industrial processes. The effect of solvents on the direct intercalation of decylamine into layered silicates highlights the importance of understanding these properties for materials science applications (Iwasaki, 2020).
Chemical Properties Analysis
The chemical properties of decylamine, including its basicity, reactivity with acids and halides, and role in nucleophilic substitution reactions, are fundamental for its use in synthetic chemistry. The synthesis and evaluation of benzylamines with various N-alkyl chains, for example, demonstrate the versatility and chemical reactivity of amine compounds (Meindl et al., 1984).
Scientific Research Applications
Toxicity Studies : Decylamine is used to study the toxicity of amines like nonylamine and decylamine on Daphnia magna (Merino-García, Kusk, & Christensen, 2003). It is also utilized in toxicity tests to evaluate the joint action of chemicals on green algae, such as Selenastrum capricornutum (Christensen, Chen, Nyholm, & Kusk, 2001).
Biological Research : It disrupts mast cells by a non-enzymatic mechanism, making it useful for understanding cell disruption processes (Högberg & Uvnäs, 1960). Additionally, decylamine stabilizes the double helix at low concentrations and disturbs it at high concentrations, affecting the structure and stability of DNA (Sukhorukov, Kazapian, Petrov, & Sukhorukov, 1998).
Chemical Research : Decylamine solutions in chloroform can be used for group isolation of rare earth elements and their separation (Milyukova, Varezhkina, & Myasoedov, 1986). It also facilitates the truncation and transformation of copper electrodeposits into blocks and cubic layers (Damjanović, Paunovic, & Bockris, 1965).
Corrosion Inhibition : Decylamine significantly inhibits the corrosion of zinc, iron, and aluminum in various acidic solutions, acting as an effective corrosion inhibitor (Rudresh & Mayanna, 1979; Rudresh & Mayanaa, 1977; Granese, 1988; Zhang, 2008).
Chromatography : It is used as the mobile phase in reversed-phase liquid chromatography for the separation of chlorpromazine, imipramine, and their metabolites (Fekete, del Castilho, & Kraak, 1981).
Material Science : The adsorption of n-decylamine on metals is studied to understand the interaction between metals and organic compounds, focusing on solubility and vapor pressure (Bockris & Swinkels, 1964).
Safety And Hazards
Future Directions
properties
IUPAC Name |
decan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-2-3-4-5-6-7-8-9-10-11/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZGKXUYDGKKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022171 | |
Record name | 1-Decanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine odor; [Hawley] mp = 17 deg C; [ChemIDplus] Clear colorless liquid; mp = 15 deg C; Absorbs carbon dioxide from air; [MSDSonline] | |
Record name | Decylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
220.5 °C | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5.5X10+2 mg/L at 25 °C | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.73 | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.5 (Air = 1) | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.1 [mmHg], 0.1 mm Hg at 25 °C | |
Record name | Decylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Decylamine | |
Color/Form |
Liquid, Water-white liquid | |
CAS RN |
2016-57-1 | |
Record name | Decylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Decanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9KKQ6ZZG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
17 °C | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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